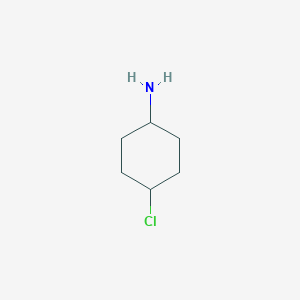

4-Chlorocyclohexan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chlorocyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClN/c7-5-1-3-6(8)4-2-5/h5-6H,1-4,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXBXZRWVGWJIEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chlorocyclohexan 1 Amine and Its Stereoisomers

Direct Synthesis Approaches

Direct synthesis approaches aim to introduce the chloro and amino functionalities onto the cyclohexane (B81311) ring in a limited number of steps.

Amination of Halogenated Cyclohexane Derivatives

One of the common methods for synthesizing cyclohexylamine (B46788) is through the ammoniation of chlorocyclohexane (B146310). researchgate.net This nucleophilic substitution reaction, however, can be challenging and may suffer from drawbacks such as complex operations and low atomic utilization. researchgate.net A patented electrochemical method offers a high-purity route to chlorocyclohexane, the precursor for this amination, by using a saturated sodium chloride solution in an electrolytic cell. This process, conducted at 20–60 °C and a cell voltage of 4–7 V, can yield chlorocyclohexane with over 99% purity.

Another approach involves the reaction of DL-trans-2-chlorocyclohexylamine hydrochloride with thiourea. jst.go.jp This reaction proceeds through an intermediate to form DL-trans-2-(2-aminocyclohexyl)-2-thiopseudourea hydrochloride. jst.go.jp

Reductive Amination of Chlorinated Cyclohexanones (e.g., 4-Chlorocyclohexanone)

Reductive amination of 4-chlorocyclohexanone (B8230851) is a highly effective and widely utilized method for the synthesis of 4-chlorocyclohexan-1-amine. rsc.org This reaction involves the coupling of the ketone with an amine source, such as ammonia (B1221849) or a primary amine, in the presence of a reducing agent. rsc.org This method is valued for its selectivity and high yields.

Various catalytic systems have been developed to facilitate this transformation. For instance, iridium catalysts have been shown to be effective in the reductive amination of 2-chlorocyclohexanone. google.com Biocatalytic approaches using imine reductases (IREDs) or transaminases have also emerged as powerful tools, offering excellent enantioselectivity in the synthesis of chiral amines. chemrxiv.orggoogle.com These enzymatic methods are of significant interest for the pharmaceutical industry. chemrxiv.org

The stereochemical outcome of the reductive amination can be influenced by the choice of catalyst and reaction conditions. For example, the use of rhodium and ruthenium catalysts in the reductive amination of 4-substituted cyclohexanones with ethanolic ammonia has been shown to preferentially yield the cis-isomer. google.com Specifically, rhodium catalysts can achieve up to 88% cis-selectivity. google.com

| Starting Material | Amine Source | Catalyst/Reducing Agent | Key Feature | Reference |

|---|---|---|---|---|

| 4-Chlorocyclohexanone | Ammonia/Primary Amine | Various reducing agents | Selective, high yield | |

| 2-Chlorocyclohexanone | - | Iridium catalyst | Effective for amination | google.com |

| Ketones/Aldehydes | - | Imine reductases (IREDs) | High enantioselectivity | chemrxiv.org |

| 4-Substituted Cyclohexanones | Ethanolic Ammonia | Rhodium/Ruthenium | Preferential formation of cis-isomer | google.com |

Halogenation of Cyclohexylamine Derivatives

The direct halogenation of cyclohexylamine derivatives presents another synthetic route. Research has described the conversion of N-chloro-2-azabicyclo[2.2.2]octan-3-one to 4-chlorocyclohexylamine derivatives. researchgate.netcdnsciencepub.com This transformation occurs under photochemical or peroxide-initiated conditions. researchgate.netcdnsciencepub.com

Multi-Step Synthetic Routes

Multi-step syntheses provide greater flexibility in controlling the stereochemistry and introducing various functionalities to the cyclohexane ring.

Transformations from Precursor Cyclohexene (B86901) Compounds

Cyclohexene and its derivatives serve as versatile starting materials for the synthesis of this compound. One strategy involves the direct amination of cyclohexene with ammonia. researchgate.net The use of an HZSM-5 zeolite catalyst has shown promise in this one-step amination, achieving 4.3% cyclohexene conversion with 100% selectivity to cyclohexylamine under optimized conditions. researchgate.net The acidity of the catalyst plays a crucial role in this reaction. researchgate.net

Another approach involves the addition of hydrogen sulfide (B99878) to cyclohexene, which can be followed by further functional group manipulations to introduce the amine group. acgpubs.org

Strategies Involving Functional Group Interconversions

Functional group interconversions are fundamental in organic synthesis and provide pathways to this compound from various precursors. imperial.ac.ukslideshare.net For instance, a hydroxyl group can be converted to a chlorine atom. ub.edu This can be achieved using reagents like thionyl chloride or phosphorus pentachloride. ub.eduvanderbilt.edu Subsequently, the amine group can be introduced.

The synthesis of specific stereoisomers often requires carefully planned multi-step sequences. For the synthesis of cis-4-methylcyclohexylamine, a method starting from 4-methyl phenylboronic acid has been developed. google.com This involves hydrogenation to form a cis-trans mixture of 4-methyl cyclohexyl boric acid, followed by recrystallization to isolate the cis-isomer, and finally an amine substitution reaction. google.com Similarly, a process for preparing trans-4-methylcyclohexylamine involves the isomerization of a Schiff's base followed by acid hydrolysis. google.com

Modern Catalytic and Green Chemistry Approaches in Synthesis

The synthesis of this compound and its stereoisomers has evolved significantly with the adoption of modern catalytic and green chemistry principles. These approaches aim to enhance efficiency, safety, and environmental sustainability compared to traditional methods. nih.govrsc.org Key areas of development include the use of heterogeneous catalysts, the implementation of continuous processing technologies, and the design of highly stereoselective synthetic routes. These strategies address the "12 principles of green chemistry," such as preventing waste, maximizing atom economy, and using catalysis over stoichiometric reagents. nih.gov

Heterogeneous Catalysis for Amine Synthesis

Heterogeneous catalysts are crucial in green chemistry as they are easily separated from the reaction mixture, allowing for recycling and reuse, which is a significant advantage over their homogeneous counterparts. nih.govresearchgate.net The synthesis of cyclohexylamine derivatives, including the parent compound for this compound, often employs heterogeneous catalysts in reductive amination or amination reactions.

The reductive amination of cyclohexanol (B46403) or a cyclohexanol/cyclohexanone mixture with ammonia is a common industrial route. researchgate.net This process typically occurs via a "hydrogen-borrowing" mechanism involving three main steps: the catalyst facilitates the dehydrogenation of the alcohol to a ketone, followed by condensation with ammonia to form an imine, and finally, hydrogenation of the imine to the primary amine. researchgate.net Various metal-on-support catalysts have been investigated for this transformation.

Another pathway is the direct amination of cyclohexene with ammonia. Research has shown that HZSM-5 zeolite catalysts can facilitate this reaction, offering a promising method for producing cyclohexylamine from a readily available feedstock under relatively mild conditions. researchgate.net The acidity of the catalyst plays a critical role in this transformation. researchgate.net For the final step in some synthetic routes, palladium on carbon (Pd-C) is a widely used heterogeneous catalyst for the hydrogenolysis of N-benzyl protecting groups, which yields the free amine under mild conditions of temperature and pressure. sci-hub.se

Table 1: Comparison of Heterogeneous Catalytic Systems for Cyclohexylamine Synthesis

| Catalyst | Substrate(s) | Reaction Type | Key Findings | Reference |

|---|---|---|---|---|

| Ni/Al₂O₃ | Cyclohexanol/Cyclohexanone & Ammonia | Reductive Amination | Achieved over 85% conversion and 90% cyclohexylamine selectivity at high temperature. Catalyst stability was an issue during recycling due to AlO(OH) formation. | researchgate.net |

| Ni/C | Cyclohexanol/Cyclohexanone & Ammonia | Reductive Amination | Demonstrated good stability during recycling in aqueous ammonia. | researchgate.net |

| HZSM-5 | Cyclohexene & Ammonia | Direct Amination | Achieved 4.3% cyclohexene conversion with 100% selectivity to cyclohexylamine under optimal conditions. Catalyst acid strength is crucial. | researchgate.net |

| Pd-C | N-Benzyl-protected Amines | N-Debenzylation (Hydrogenolysis) | Highly efficient and widely used for removing benzyl (B1604629) protecting groups to yield primary or secondary amines. | sci-hub.se |

Continuous Flow and Microreactor Technologies in Halogenation

Continuous flow chemistry and microreactor technology represent a paradigm shift in chemical synthesis, offering significant advantages over traditional batch processing, particularly for hazardous reactions like halogenation. researchgate.nettandfonline.com These technologies are characterized by small reactor volumes, large surface-area-to-volume ratios, and excellent heat and mass transfer capabilities. researchgate.netresearchgate.net These features lead to improved safety, higher yields, better selectivity, and easier scalability. tandfonline.comresearchgate.net

In the context of synthesizing this compound, the chlorination of a cyclohexane precursor is a key step. Using continuous flow reactors for this process allows for precise control over reaction parameters and efficient mixing, which is beneficial for industrial-scale production. The inherent safety of microreactors is a major advantage, as the small hold-up volume of hazardous reagents and products dramatically reduces potential risks. tandfonline.com

Several specific examples highlight the utility of this technology:

An electrochemical method for producing chlorocyclohexane with high purity (>99%) utilizes an electrolytic cell with an oil-in-water emulsion system, a setup well-suited for continuous operation. google.com

The Toray process, an industrial method for synthesizing caprolactam, involves the photochemical reaction of cyclohexane with nitrosyl chloride (NOCl) and HCl in dedicated, large-scale flow plants, demonstrating the industrial viability of flow photochemistry. beilstein-journals.org

Research in flow photochemistry has shown that cyclohexane, when used as a solvent, can undergo chlorination as a side reaction, producing chlorocyclohexane. rsc.org This indicates the feasibility of direct photochemical chlorination in a flow system.

Table 2: Advantages of Continuous Flow and Microreactor Technology in Chemical Synthesis

| Advantage | Description | Reference |

|---|---|---|

| Enhanced Safety | Minimal hold-up of hazardous reagents and intermediates reduces the risk of thermal runaways or explosions, especially for reactions like halogenation and nitration. | tandfonline.com |

| Superior Heat & Mass Transfer | The high surface-area-to-volume ratio allows for rapid heating, cooling, and mixing, leading to precise temperature control and improved reaction rates and selectivity. | researchgate.netresearchgate.net |

| Precise Process Control | Reaction parameters such as temperature, pressure, and residence time can be controlled with high precision, leading to more consistent product quality. | researchgate.net |

| Scalability | Production capacity can be increased by "numbering-up" (running multiple reactors in parallel) rather than redesigning larger, more complex batch reactors. | researchgate.net |

| Integration & Automation | Flow systems can be easily integrated with online monitoring and automated control systems, enabling on-demand manufacturing. | researchgate.net |

Stereoselective and Enantioselective Synthetic Pathways

The biological activity of chiral molecules is highly dependent on their stereochemistry, making the development of stereoselective and enantioselective syntheses a critical goal in medicinal chemistry. uni-muenchen.de For this compound, both the relative stereochemistry (cis vs. trans) of the chloro and amine groups and the absolute stereochemistry (R vs. S) at the two chiral centers are of significant interest.

Modern synthetic strategies increasingly employ asymmetric catalysis to achieve high levels of stereocontrol. ehu.es These methods can involve chiral metal complexes, organocatalysts, or enzymes.

Enzymatic Synthesis: Biocatalysis using enzymes like transaminases has shown exceptional stereoselectivity. These enzymes can selectively synthesize trans-4-substituted cyclohexane-1-amines, providing a direct route to one of the key diastereomers. This approach has been successfully implemented in continuous-flow systems, combining the benefits of high selectivity with process intensification.

Lewis Acid-Promoted Cyclization: A stereoselective synthesis has been reported involving the aluminum chloride-promoted cyclization/chlorination of 3-enynamides to form chlorinated azabicycles. 140.122.64 These intermediates can then be converted through acid treatment into 3-alkanoyl-4-chlorocyclohexanamines with high stereoselectivity, establishing a defined relationship between the chlorine and amine functionalities. 140.122.64

Transannular Reactions: The conformational rigidity of cyclic precursors can be exploited in transannular reactions to control stereochemistry. ehu.es Catalytic methods, including those using chiral Brønsted acids or organoboron reagents, have been developed to induce enantioselectivity in these transformations, affording complex polycyclic scaffolds that can be precursors to substituted cycloalkanes. ehu.es

Table 3: Overview of Stereoselective Synthetic Strategies

| Methodology | Catalyst/Reagent Type | Key Outcome | Relevance to Target Compound | Reference |

|---|---|---|---|---|

| Enzymatic Kinetic Resolution | Transaminases | Superior stereoselectivity for trans-isomers. | Directly produces enantiopure trans-4-substituted cyclohexylamines. | |

| Lewis Acid-Promoted Cyclization/Chlorination | Aluminum Chloride (AlCl₃) | High diastereoselectivity in the formation of 4-chlorocyclohexanamine derivatives. | Controls the relative stereochemistry between the chloro and amine groups. | 140.122.64 |

| Asymmetric Transannular Reactions | Chiral Brønsted Acids / Organoboron reagents | Controls relative and absolute stereochemistry to form single diastereoisomers with high enantioselectivity. | A powerful, though indirect, strategy for constructing stereodefined cyclic systems. | ehu.es |

Stereochemical Investigations of 4 Chlorocyclohexan 1 Amine

Fundamentals of Stereoisomerism and Chirality

Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. libretexts.org Chirality, a key concept in stereoisomerism, refers to a geometric property of a molecule that is non-superimposable on its mirror image, much like a pair of hands.

In 4-Chlorocyclohexan-1-amine, the potential for stereoisomerism arises from the presence of two substituted carbon atoms, C1 and C4. A stereocenter is a point in a molecule, though not necessarily an atom, that is a focus of stereoisomerism. In the context of this compound, the C1 and C4 carbons are stereocenters as the interchange of two groups at either of these carbons leads to a different stereoisomer.

The molecule exists as two geometric isomers: cis and trans.

cis-4-Chlorocyclohexan-1-amine : In this isomer, the chloro and amino groups are on the same side of the cyclohexane (B81311) ring. Despite having two stereocenters, the cis isomer possesses a plane of symmetry that passes through the C1 and C4 atoms and bisects the ring. spcmc.ac.in This internal symmetry makes the molecule achiral and, therefore, a meso compound. A meso compound is an achiral compound that has chiral centers.

trans-4-Chlorocyclohexan-1-amine : In this isomer, the chloro and amino groups are on opposite sides of the ring. The trans isomer lacks a plane of symmetry and is therefore chiral. It exists as a pair of non-superimposable mirror images, known as enantiomers. These enantiomers have identical physical properties except for their interaction with plane-polarized light and other chiral molecules.

The relationship between the stereoisomers of this compound can be summarized as follows:

Enantiomers : The two trans isomers (one with both substituents pointing "up" and "down" relative to the ring plane, and its mirror image) are enantiomers of each other.

Diastereomers : The cis isomer and either of the trans enantiomers are diastereomers. Diastereomers are stereoisomers that are not mirror images of each other. They have different physical and chemical properties.

| Isomer | Chirality | Stereoisomeric Relationship |

| cis-4-Chlorocyclohexan-1-amine | Achiral (meso) | Diastereomer of the trans isomers |

| trans-4-Chlorocyclohexan-1-amine | Chiral | Exists as a pair of enantiomers |

Conformational Analysis of the Cyclohexane Ring System

The cyclohexane ring is not planar but exists predominantly in a puckered, strain-free chair conformation. This conformation minimizes both angle strain (by maintaining tetrahedral bond angles of approximately 109.5°) and torsional strain (by staggering all adjacent C-H bonds).

The chair conformation of cyclohexane is dynamic, undergoing a rapid process known as ring flip or chair interconversion. wikipedia.org During a ring flip, all axial bonds become equatorial, and all equatorial bonds become axial. wikipedia.org This interconversion proceeds through several higher-energy intermediates, including the half-chair and twist-boat conformations. wikipedia.org For cyclohexane itself, the two chair conformers are identical in energy. However, for substituted cyclohexanes like this compound, the two chair conformers are generally not of equal energy. libretexts.org

Substituents on a cyclohexane ring can occupy either axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring) positions. Due to steric hindrance between an axial substituent and the two other axial hydrogens on the same side of the ring (known as 1,3-diaxial interactions), substituents generally prefer the more spacious equatorial position. libretexts.org

The relative stability of the two chair conformers is determined by the steric bulk of the substituents. This preference for the equatorial position is quantified by the "A-value," which is the difference in Gibbs free energy between the axial and equatorial conformations of a monosubstituted cyclohexane. wikipedia.org A larger A-value indicates a stronger preference for the equatorial position.

| Substituent | A-value (kcal/mol) |

| -Cl (Chloro) | ~0.43 |

| -NH2 (Amino) | ~1.4 |

Note: The A-value for the amino group can vary depending on the solvent and its protonation state. The value of ~1.4 kcal/mol is a commonly cited approximation.

Conformational Equilibrium in cis-4-Chlorocyclohexan-1-amine:

In the cis isomer, one substituent must be axial and the other equatorial. Through ring flip, their positions are interchanged.

Conformer A : Chloro group axial, Amino group equatorial.

Conformer B : Chloro group equatorial, Amino group axial.

Given that the A-value for the amino group (~1.4 kcal/mol) is significantly larger than that for the chloro group (~0.43 kcal/mol), the amino group has a stronger preference for the equatorial position. Therefore, Conformer A, with the bulkier amino group in the equatorial position, will be the more stable and predominant conformer at equilibrium.

Conformational Equilibrium in trans-4-Chlorocyclohexan-1-amine:

In the trans isomer, the substituents can be either both axial (diaxial) or both equatorial (diequatorial).

Conformer C : Chloro group axial, Amino group axial (diaxial).

Conformer D : Chloro group equatorial, Amino group equatorial (diequatorial).

The diequatorial conformer (Conformer D) is significantly more stable because it avoids the unfavorable 1,3-diaxial interactions that are present in the diaxial conformer (Conformer C). The destabilization of the diaxial conformer is approximately the sum of the A-values of the two substituents. Therefore, trans-4-Chlorocyclohexan-1-amine will exist almost exclusively in the diequatorial conformation.

The ring inversion of cyclohexane is a rapid process at room temperature, with an energy barrier of approximately 10-11 kcal/mol. wikipedia.org This barrier is low enough to allow for millions of interconversions per second. The presence of substituents on the ring can slightly alter this barrier, but the fundamental dynamic process remains the same. The rapid interconversion between the two chair conformations means that for the cis isomer, both conformers are present in a dynamic equilibrium, with the more stable conformer being more populated. For the trans isomer, the equilibrium lies so heavily towards the diequatorial conformer that the contribution of the diaxial conformer is negligible. At very low temperatures, it is possible to slow down this ring inversion to the point where the individual conformers can be observed, for instance, by NMR spectroscopy. wikipedia.org

Influence of Substituent Interactions on Conformation (e.g., 1,3-syn-axial)

The conformational landscape of this compound is dictated by the spatial arrangement of its chloro and amino substituents on the cyclohexane ring. The six-membered ring preferentially adopts a chair conformation, which minimizes both angle strain and torsional strain by maintaining tetrahedral bond angles and staggered C-H bonds. pressbooks.pub However, for substituted cyclohexanes, the two interconverting chair conformations are often not of equal energy. pressbooks.pub The energetic preference for one conformation over the other is primarily governed by steric interactions, particularly the destabilizing effect of 1,3-diaxial interactions. lumenlearning.comlibretexts.org

Substituents on a cyclohexane ring can occupy either axial positions, which are perpendicular to the general plane of the ring, or equatorial positions, which extend from the perimeter of the ring. pressbooks.pub Generally, conformations where bulky substituents occupy the equatorial position are more stable. lumenlearning.com This preference is due to the steric strain, known as 1,3-diaxial interaction, that arises when an axial substituent is in close proximity to the other two axial hydrogens (or substituents) on the same side of the ring. pressbooks.pubproprep.com

The magnitude of this steric hindrance is quantified by the conformational A-value, which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformations for a monosubstituted cyclohexane. wikipedia.org A larger A-value signifies a stronger preference for the equatorial position. masterorganicchemistry.com

Table 1: Conformational A-Values for Substituents

| Substituent | A-Value (kcal/mol) |

|---|---|

| -Cl (Chloro) | ~0.43 - 0.53 |

| -NH₂ (Amino) | ~1.2 - 1.4 |

Note: A-values can vary slightly depending on the solvent and experimental conditions.

The stereoisomers of this compound, cis and trans, exhibit different conformational equilibria due to the relative positioning of the chloro and amino groups.

Conformational Analysis of trans-4-Chlorocyclohexan-1-amine:

In the trans isomer, the two substituents are on opposite sides of the ring. This arrangement allows for two possible chair conformations: one where both the chloro and amino groups are in equatorial positions (diequatorial) and another, after a ring flip, where both groups are in axial positions (diaxial).

The diequatorial conformer is significantly more stable. In the diaxial conformation, both the chloro and amino groups experience severe 1,3-diaxial interactions. The total steric strain in the diaxial conformer is approximately the sum of the individual A-values of the substituents. stackexchange.com This high energetic penalty means the equilibrium lies overwhelmingly in favor of the diequatorial conformation, where such destabilizing interactions are absent. libretexts.org

Conformational Analysis of cis-4-Chlorocyclohexan-1-amine:

For the cis isomer, the substituents are on the same side of the ring. pressbooks.pub This results in two chair conformations that are not energetically equivalent. In one conformation, the chloro group is axial and the amino group is equatorial. In the other, the amino group is axial and the chloro group is equatorial.

To determine the more stable conformation, the A-values of the two substituents are compared. wikipedia.org The amino group has a significantly larger A-value than the chloro group, indicating it is sterically more demanding. Consequently, the conformational equilibrium will favor the chair form where the larger amino group occupies the more spacious equatorial position to minimize 1,3-diaxial interactions. libretexts.org The conformer with the axial amino group is destabilized by approximately 1.2-1.4 kcal/mol, making the conformation with an equatorial amino group and an axial chloro group the predominant species at equilibrium.

Table 2: Summary of Conformational Analysis for this compound

| Isomer | Conformation 1 | Conformation 2 (after ring flip) | More Stable Conformer |

|---|---|---|---|

| trans | Diequatorial (-Cl equatorial, -NH₂ equatorial) | Diaxial (-Cl axial, -NH₂ axial) | Diequatorial |

| cis | -Cl axial, -NH₂ equatorial | -Cl equatorial, -NH₂ axial | -Cl axial, -NH₂ equatorial |

Advanced Spectroscopic Characterization of 4 Chlorocyclohexan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. For 4-chlorocyclohexan-1-amine, both ¹H and ¹³C NMR provide critical data on its molecular framework and conformational dynamics.

Substituted cyclohexanes like this compound exist in a dynamic equilibrium between two chair conformations, where the chloro and amino substituents can occupy either axial or equatorial positions. Dynamic NMR (DNMR) is a powerful method to study the kinetics of this ring inversion. uzh.chlibretexts.org

The rate of this conformational exchange is temperature-dependent. At high temperatures, the inversion is rapid on the NMR timescale, and the spectrum shows a single, time-averaged signal for each nucleus. umn.edu As the temperature is lowered, the rate of exchange decreases. When the rate becomes slow enough, the signals for the individual axial and equatorial conformers broaden and eventually separate into distinct peaks. unibas.it This phenomenon, known as coalescence, allows for the determination of the energy barrier (ΔG‡) of the ring-inversion process by analyzing the spectra at various temperatures (Variable Temperature NMR). unibas.itcopernicus.org For related substituted cyclohexanes, this barrier is typically in the range of 4.5 to 23 kcal/mol. unibas.it The relative populations of the conformers at equilibrium can be determined from the integration of the separate signals at low temperatures, providing insight into which conformation is more stable. copernicus.org

The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the local electronic environment of each nucleus, providing a fingerprint of the molecular structure. libretexts.org

¹H NMR Spectroscopy: The proton NMR spectrum of this compound shows characteristic signals for the cyclohexane (B81311) ring protons, typically in the range of δ 1.2–2.5 ppm. The protons on the carbons bearing the chlorine (H-C-Cl) and the amine (H-C-N) are expected to be shifted downfield due to the electron-withdrawing effects of these substituents. The amine protons (-NH₂) themselves often appear as a broad signal that can exchange with deuterium (B1214612) when D₂O is added. libretexts.org

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the chemical shifts are spread over a much wider range (up to 200 ppm), usually allowing for the resolution of a distinct peak for each carbon atom. pressbooks.pub The carbon atom attached to the electronegative chlorine atom (C-Cl) is significantly deshielded and appears downfield, typically in the δ 45–50 ppm range. Similarly, the carbon atom bonded to the nitrogen of the amine group (C-N) will also be shifted downfield. The chemical shifts are influenced by whether the substituents are in an axial or equatorial position. pressbooks.pub

Table 1: Predicted NMR Chemical Shifts (δ) for this compound This is an interactive table. Click on the headers to sort.

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Notes |

| ¹H | Cyclohexane Ring (CH₂) | 1.2 - 2.5 | Complex multiplet region. |

| ¹H | Amine (NH₂) | 1.8 - 2.2 | Often a broad singlet; position can vary. |

| ¹H | Methine (H-C-Cl) | > 3.5 | Downfield due to chlorine's electronegativity. |

| ¹H | Methine (H-C-N) | > 2.5 | Downfield due to nitrogen's electronegativity. |

| ¹³C | Cyclohexane Ring (CH₂) | 20 - 40 | General range for unsubstituted carbons. compoundchem.com |

| ¹³C | C-Cl | 45 - 50 | Characteristic downfield shift due to chlorine. |

| ¹³C | C-N | 40 - 60 | Characteristic downfield shift due to nitrogen. |

Vibrational Spectroscopy (Infrared and Raman) for Conformational Assignment

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and can also be used to assign the conformational isomers of this compound. nih.govmdpi.com

Infrared (IR) Spectroscopy: The IR spectrum provides distinct absorption bands for the functional groups present. The amine group exhibits characteristic N-H stretching vibrations in the 3300–3500 cm⁻¹ region. The C-Cl stretching vibration is also diagnostic, appearing in the fingerprint region between 550–750 cm⁻¹. Crucially, the frequency of the C-Cl stretch is sensitive to the substituent's orientation; for chlorocyclohexane (B146310), the equatorial conformer has a higher C-Cl stretching frequency than the axial conformer. This difference can be used to determine the conformational equilibrium of the molecule in various states. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to the vibrations of non-polar, symmetric bonds. The C-C stretching modes of the cyclohexane ring and the C-Cl stretch are typically strong in the Raman spectrum. nih.gov Polarized Raman studies can yield detailed information about molecular orientation and conformation. nih.govnih.gov Like IR, Raman spectroscopy can distinguish between conformers based on shifts in vibrational frequencies. spectroscopyonline.com

Table 2: Characteristic Vibrational Frequencies for this compound This is an interactive table. Click on the headers to sort.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Spectroscopic Method |

| N-H Stretch | Amine | 3300 - 3500 | IR |

| C-H Stretch | Alkane | 2850 - 3000 | IR, Raman |

| CH₂ Bend | Alkane | ~1450 nih.gov | IR, Raman |

| N-H Bend | Amine | 1550 - 1650 | IR |

| C-Cl Stretch | Chloroalkane | 550 - 750 | IR, Raman |

| Ring Deformations | Cyclohexane | 780 - 850 vulcanchem.com | IR, Raman |

Mass Spectrometry (MS) for Complex Molecule Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition, and its fragmentation patterns offer clues to the molecule's structure.

For this compound (molecular formula C₆H₁₂ClN), the molecular ion peak (M⁺) would be observed. nih.gov Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will show a characteristic M⁺ peak and a smaller M+2 peak, which is a definitive indicator of a single chlorine atom in the molecule.

The fragmentation of the molecular ion is highly informative. Aliphatic amines typically undergo a characteristic α-cleavage, where the C-C bond adjacent to the nitrogen atom breaks, resulting in a stable, nitrogen-containing cation. libretexts.org Other common fragmentation pathways for cyclic compounds include ring cleavage.

Table 3: Expected Mass Spectrometry Fragments for this compound This is an interactive table. Click on the headers to sort.

| m/z Value | Ion | Fragmentation Pathway |

| 133/135 | [C₆H₁₂ClN]⁺ | Molecular Ion (M⁺) peak with Cl isotope pattern. nih.gov |

| 98 | [C₆H₁₂N]⁺ | Loss of a chlorine radical (•Cl). |

| 56 | [C₃H₆N]⁺ | α-cleavage and subsequent fragmentation. |

| 44 | [C₂H₆N]⁺ | α-cleavage at the C1-C2 bond. |

Electronic Spectroscopy (e.g., VUV Absorption) and Electronic Excitations

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule, which are induced by the absorption of ultraviolet (UV) or vacuum-ultraviolet (VUV) light. aps.org Since this compound is a saturated compound lacking π-electrons, its electronic transitions occur at very high energies, typically in the VUV region (wavelengths below 200 nm). osti.gov

The observed transitions are primarily of two types:

n → σ* (n-to-sigma-star) transitions: An electron from a non-bonding orbital (the lone pairs on the nitrogen and chlorine atoms) is excited to an anti-bonding sigma (σ*) orbital.

σ → σ* (sigma-to-sigma-star) transitions: An electron from a bonding sigma (σ) orbital is promoted to an anti-bonding sigma (σ*) orbital. These require even higher energy. osti.gov

These high-energy absorption spectra can also reveal Rydberg transitions, where an electron is excited to a high-energy, diffuse orbital. Recent studies on related molecules like chlorocyclohexane have utilized VUV spectroscopy to characterize their valence and Rydberg electronic excitations. au.dk Theoretical calculations are often employed alongside experimental data to assign these electronic states and understand the electronic structure of the molecule. nih.govchemrxiv.org

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

This compound possesses stereoisomers (cis and trans). The trans isomer is chiral and exists as a pair of enantiomers. Circular Dichroism (CD) spectroscopy is a powerful technique specifically designed for the analysis of chiral molecules. pageplace.de It measures the difference in absorption of left- and right-handed circularly polarized light.

While an achiral molecule will not produce a CD signal, a pure enantiomer of a chiral molecule will exhibit a characteristic CD spectrum. A racemic mixture (a 50:50 mix of both enantiomers) will be CD-silent. rsc.org The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample, making it an excellent tool for determining the optical purity of a chiral substance. utexas.edu CD spectroscopy is sensitive to the three-dimensional arrangement of atoms, and thus the shape of the CD spectrum can provide detailed information about the absolute configuration and conformational preferences of chiral molecules like the enantiomers of trans-4-chlorocyclohexan-1-amine. rsc.orgacs.org

Reactivity and Reaction Mechanisms of 4 Chlorocyclohexan 1 Amine

Radical Reactions and Pathways

Metal-Ion Initiated Halogenation Mechanisms

While direct studies on the metal-ion initiated halogenation of 4-chlorocyclohexan-1-amine are not extensively documented, the mechanism can be inferred from established principles of N-haloamine chemistry. The reaction of the amine functionality with a halogenating agent can form an N-haloamine, which can then undergo further reactions.

Metal ion-catalyzed chlorination of substrates by protonated N-chloroamines is known to proceed through a free-radical chain mechanism. cdnsciencepub.comresearchgate.net In such a mechanism, a metal ion, such as Fe(II), initiates the reaction by reducing the N-haloamine, leading to the formation of an amino radical cation. This highly reactive intermediate can then abstract a hydrogen atom from a suitable substrate, propagating the radical chain.

In the context of this compound, if converted to its N-chloro derivative, a plausible metal-ion initiated mechanism would involve the following steps:

Initiation: A metal ion (Mⁿ⁺) reduces the N-chloro-4-chlorocyclohexan-1-amine to generate an amino radical cation.

R₂NCl + Mⁿ⁺ → R₂N•⁺ + M⁽ⁿ⁺¹⁾Cl⁻

Propagation: The amino radical cation abstracts a hydrogen atom from a carbon center, either intramolecularly or from another molecule, to form a carbon-centered radical. This new radical can then react with another N-chloroamine molecule to continue the chain.

R₂N•⁺ + R'H → R₂NH⁺ + R'•

R'• + R₂NCl → R'Cl + R₂N•

The regioselectivity of the hydrogen atom abstraction would be influenced by the stability of the resulting carbon radical and steric factors.

Hydrogen Atom Transfer (HAT) Reactivity

Hydrogen Atom Transfer (HAT) is a fundamental process in radical chemistry and plays a significant role in the functionalization of C-H bonds. nih.gov The reactivity of this compound in HAT reactions is primarily determined by the bond dissociation energies (BDEs) of its various C-H bonds. The presence of the electron-withdrawing chlorine atom and the electron-donating amino group can influence the BDEs of the C-H bonds on the cyclohexane (B81311) ring.

Studies on the HAT reactivity of substituted cyclohexanes have shown that the stereochemistry of the C-H bond (axial vs. equatorial) significantly impacts its reactivity. nih.gov Abstraction of a hydrogen atom from an equatorial position is generally favored over an axial one. This preference is attributed to the release of 1,3-diaxial strain in the transition state when an equatorial hydrogen is abstracted. nih.gov

For this compound, the following considerations for HAT reactivity are pertinent:

Tertiary C-H bonds: The C-H bonds at the C1 and C4 positions are tertiary. The BDE of the C1-H bond will be influenced by the adjacent amino group, while the BDE of the C4-H bond will be affected by the chlorine atom.

Secondary C-H bonds: The reactivity of the secondary C-H bonds at C2, C3, C5, and C6 will also depend on their position relative to the substituents and their axial or equatorial orientation.

The general trend for HAT reactivity is tertiary > secondary > primary C-H bonds, due to the greater stability of the resulting tertiary radical. Therefore, HAT reactions involving this compound are most likely to occur at the C1 or C4 positions.

Table 1: Factors Influencing Hydrogen Atom Transfer Reactivity in Substituted Cyclohexanes

| Factor | Influence on Reactivity | Rationale |

| Bond Dissociation Energy (BDE) | Lower BDE leads to higher reactivity. | Weaker C-H bonds are more easily broken. |

| Stereochemistry (Axial vs. Equatorial) | Equatorial C-H bonds are generally more reactive. nih.gov | Strain release in the transition state. nih.gov |

| Substituent Effects | Electron-donating groups can stabilize adjacent radicals, while electron-withdrawing groups can destabilize them. | Inductive and resonance effects. |

Reactivity of the Amine Functionality

The primary amine group in this compound is a key center of reactivity, participating in a variety of reactions typical of primary amines.

Amidation and Condensation Reactions

Amidation Reactions: this compound readily undergoes amidation reactions with carboxylic acids and their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding amides. researchgate.netyoutube.comunits.itresearchgate.net These reactions are fundamental in organic synthesis for the formation of the robust amide bond. The reaction generally proceeds via nucleophilic acyl substitution, where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl group. The use of coupling reagents is often employed when reacting with a carboxylic acid to activate it for nucleophilic attack. nih.gov

Condensation Reactions: The amine group can also participate in condensation reactions with aldehydes and ketones to form imines (Schiff bases). wikipedia.orgfiveable.melatech.eduresearchgate.net This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The formation of the imine is a reversible process, and the equilibrium can often be driven towards the product by removing water from the reaction mixture.

Table 2: Overview of Amidation and Condensation Reactions

| Reaction Type | Reactant for Amine | Product | General Mechanism |

| Amidation | Carboxylic Acid (+ coupling agent) | Amide | Nucleophilic Acyl Substitution |

| Amidation | Acyl Chloride | Amide | Nucleophilic Acyl Substitution |

| Amidation | Acid Anhydride (B1165640) | Amide | Nucleophilic Acyl Substitution |

| Condensation | Aldehyde | Imine (Schiff Base) | Nucleophilic Addition-Elimination |

| Condensation | Ketone | Imine (Schiff Base) | Nucleophilic Addition-Elimination |

Proton Transfer Dynamics

Proton transfer is a fundamental chemical process, and the amine group of this compound can act as both a proton acceptor (a base) and a proton donor (in its protonated form). The dynamics of proton transfer are crucial in acid-base catalysis and many biological processes. nih.gov

The basicity of the amine is influenced by the electron-withdrawing inductive effect of the chlorine atom at the C4 position. This effect reduces the electron density on the nitrogen atom, making it a weaker base compared to cyclohexylamine (B46788).

Neighboring Group Participation Effects on Reactivity

Neighboring group participation (NGP), or anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons on an atom or with the electrons in a sigma or pi bond within the same molecule. wikipedia.org This participation can significantly affect the rate and stereochemistry of a reaction. dalalinstitute.comresearchgate.netscribd.com In this compound, both the chlorine atom and the amino group have the potential to act as neighboring groups.

Participation by the Amino Group: The lone pair of electrons on the nitrogen atom of the amino group can participate in nucleophilic substitution reactions at the C4 position, where the chlorine atom is the leaving group. This would involve the formation of a bicyclic aziridinium (B1262131) ion intermediate. Such participation would be highly dependent on the conformation of the cyclohexane ring, requiring the amino group and the leaving group to be in a diaxial or a favorable diequatorial arrangement for intramolecular attack.

Participation by the Chlorine Atom: The chlorine atom, with its lone pairs of electrons, can also participate in reactions at the C1 position. For example, in a substitution reaction where the amino group is converted into a good leaving group, the chlorine atom could form a bridged chloronium ion intermediate. tue.nl This would lead to retention of stereochemistry at the C1 position.

The extent of neighboring group participation is influenced by several factors, including the distance between the participating group and the reaction center, the nucleophilicity of the participating group, and the stability of the resulting intermediate.

Table 3: Potential Neighboring Group Participation in this compound

| Participating Group | Reaction Center | Potential Intermediate | Consequence |

| Amino Group (-NH₂) | C4-Cl | Bicyclic Aziridinium Ion | Rate enhancement, stereochemical control |

| Chloro Group (-Cl) | C1-NH₂ (as a leaving group) | Bridged Chloronium Ion | Rate enhancement, retention of configuration |

Derivatization and Functionalization of 4 Chlorocyclohexan 1 Amine

Chemical Modification of the Amine Group

The primary amine group is a key site for derivatization, readily undergoing reactions typical of aliphatic amines to introduce a variety of functional groups.

The nucleophilic character of the amine group allows for straightforward acylation and related reactions to form stable amide and urea (B33335) linkages.

Amide Formation: 4-Chlorocyclohexan-1-amine can react with a range of acylating agents, such as acid chlorides or carboxylic anhydrides, to yield N-substituted amides. The reaction typically proceeds in the presence of a base to neutralize the acidic byproduct (e.g., HCl). This method is highly efficient for creating a covalent bond between the cyclohexyl scaffold and a carboxylic acid-containing fragment.

Table 1: Examples of Reagents for Amide Synthesis with this compound

| Reagent Class | Specific Example | Product Formed |

| Acid Chloride | Acetyl chloride | N-(4-chlorocyclohexyl)acetamide |

| Acid Chloride | Benzoyl chloride | N-(4-chlorocyclohexyl)benzamide |

| Carboxylic Anhydride (B1165640) | Acetic anhydride | N-(4-chlorocyclohexyl)acetamide |

| Carboxylic Anhydride | Succinic anhydride | 4-((4-chlorocyclohexyl)amino)-4-oxobutanoic acid |

Urea Synthesis: Substituted ureas can be prepared by reacting this compound with isocyanates. In this addition reaction, the amine nitrogen attacks the electrophilic carbon of the isocyanate group, resulting in the formation of an N,N'-disubstituted urea. This reaction is generally high-yielding and does not require a catalyst. Alternative methods include reacting the amine with phosgene (B1210022) equivalents or carbamates.

Table 2: Reagents for Urea Synthesis with this compound

| Reagent Class | Specific Example | Product Formed |

| Isocyanate | Phenyl isocyanate | 1-(4-chlorocyclohexyl)-3-phenylurea |

| Isocyanate | Methyl isocyanate | 1-(4-chlorocyclohexyl)-3-methylurea |

| Carbamate | Phenyl carbamate | 1-(4-chlorocyclohexyl)urea (via intermediate) |

The basicity of the amine group, conferred by the lone pair of electrons on the nitrogen atom, allows for the formation of various ammonium (B1175870) salts.

Ammonium Salt Formation: As a weak base, this compound readily reacts with both inorganic and organic acids to form the corresponding ammonium salts. masterorganicchemistry.comucalgary.ca This protonation of the nitrogen atom results in a positively charged 4-chlorocyclohexanaminium cation, with the acid's conjugate base as the counter-anion. libretexts.org These salts are typically crystalline solids with increased water solubility compared to the free base.

Reaction Example: C₆H₁₁ClN + HCl → [C₆H₁₁ClNH₃]⁺Cl⁻ (this compound + Hydrochloric acid → 4-Chlorocyclohexanaminium chloride)

Quaternary Amines: The synthesis of quaternary amines from this compound involves a multi-step process. The primary amine must first be converted into a tertiary amine. This can be achieved through exhaustive alkylation with an alkyl halide, where the primary amine successively reacts to form secondary and then tertiary amines. chemguide.co.uk The resulting tertiary amine, N,N-dialkyl-4-chlorocyclohexan-1-amine, can then be reacted with another molecule of an alkyl halide in a process known as quaternization. researchgate.net This final step yields a quaternary ammonium salt, which has a permanently positive charge on the nitrogen atom, bonded to four carbon substituents. researchgate.netsemanticscholar.org

Transformations Involving the Chlorine Atom

The chlorine atom on the cyclohexane (B81311) ring serves as a leaving group, enabling nucleophilic substitution reactions. Although it is a secondary halide and thus less reactive than a primary halide, it can be displaced by strong nucleophiles, often requiring heat. These reactions allow for the introduction of new functional groups at the 4-position of the ring.

Potential nucleophiles can include alkoxides, cyanide, azide (B81097), and thiols, leading to the formation of ethers, nitriles, azides, and thioethers, respectively. For instance, reaction with sodium azide could be used to introduce an azido (B1232118) group, which can be further transformed, for example, via reduction to the corresponding 1,4-diaminocyclohexane or through cycloaddition reactions. researchgate.net Similarly, hydrolysis with a strong base like sodium hydroxide (B78521) under forcing conditions could yield 4-aminocyclohexanol.

Table 3: Potential Nucleophilic Substitution Reactions at the Chlorine Site

| Nucleophile | Reagent Example | Product Class | Specific Product Example |

| Hydroxide | Sodium hydroxide | Alcohol | 4-Aminocyclohexan-1-ol |

| Azide | Sodium azide | Azide | 4-Azidocyclohexan-1-amine |

| Cyanide | Sodium cyanide | Nitrile | 4-Aminocyclohexane-1-carbonitrile |

| Thiolate | Sodium thiomethoxide | Thioether | 4-(Methylthio)cyclohexan-1-amine |

| Amine | Ammonia (B1221849) | Amine | Cyclohexane-1,4-diamine |

Diversification through Cyclohexane Ring Functionalization

Beyond modifications at the existing amine and chloro groups, the cyclohexane ring itself can be functionalized, although this typically requires more advanced synthetic methods. The saturated C-H bonds of the cyclohexane ring are generally unreactive.

One modern approach to functionalize such inert bonds is through C-H activation/functionalization. acs.org This strategy employs transition metal catalysts to selectively replace a hydrogen atom on the ring with a new functional group. researchgate.net For a substituted cyclohexane, this can lead to the introduction of alkyl, aryl, or other groups at various positions on the ring, though controlling regioselectivity can be a significant challenge.

Another potential strategy involves cycloaddition reactions using precursors to the this compound structure. For example, functionalized cyclohexylamine (B46788) derivatives can be synthesized through [4+2] cycloaddition reactions, which could theoretically be adapted to generate precursors with additional functional groups on the ring prior to the introduction of the amine and chlorine. nih.gov These methods represent powerful but complex pathways to create highly diversified molecular scaffolds based on the core structure.

Computational Chemistry and Theoretical Studies on 4 Chlorocyclohexan 1 Amine

Electronic Structure and Bonding Analysis

The electronic structure of 4-Chlorocyclohexan-1-amine is fundamentally dictated by the interplay of the electron-withdrawing chloro group and the electron-donating amino group, situated on a flexible cyclohexane (B81311) scaffold. Theoretical methods such as Natural Bond Orbital (NBO) analysis are instrumental in dissecting the intramolecular interactions that govern the molecule's properties.

In substituted cyclohexanes, the introduction of heteroatoms leads to significant charge redistribution within the ring. The electronegative chlorine atom at the C4 position induces a partial positive charge on the carbon it is attached to and influences the electron density of neighboring atoms through inductive effects. Conversely, the amino group at the C1 position, with its lone pair of electrons, acts as a Lewis base and can donate electron density into the sigma anti-bonding orbitals of adjacent C-C bonds, a phenomenon known as hyperconjugation.

Conformational Energy Calculations and Global Minima Determination

The conformational landscape of this compound is primarily defined by the chair conformations of the cyclohexane ring and the axial or equatorial positioning of the chloro and amino substituents. This gives rise to cis and trans diastereomers, each with their respective conformers. Computational methods, ranging from molecular mechanics to high-level ab initio and Density Functional Theory (DFT) calculations, are employed to determine the relative energies of these conformers and identify the global energy minimum.

For monosubstituted cyclohexanes, it is well-established that bulky substituents preferentially occupy the equatorial position to minimize steric strain arising from 1,3-diaxial interactions. In the case of this compound, both the chloro and amino groups are subject to these steric considerations.

The relative stability of the various conformers of cis- and trans-4-Chlorocyclohexan-1-amine can be predicted by calculating their conformational energies. The global minimum is the conformer with the lowest calculated energy.

Trans-isomer: The most stable conformer is expected to be the diequatorial conformer, where both the chloro and amino groups reside in the sterically favored equatorial positions. The diaxial conformer would be significantly higher in energy due to substantial 1,3-diaxial interactions.

Cis-isomer: In the cis isomer, one substituent must be axial while the other is equatorial. The relative energies of the two possible chair conformers will depend on the A-values (conformational free energy differences) of the chloro and amino groups. The conformer with the bulkier group in the equatorial position will be lower in energy.

Computational studies on similar molecules provide insight into the energetic penalties of axial substitution.

| Conformer of a Substituted Cyclohexane | Computational Method | Calculated Relative Energy (kcal/mol) |

| Axial-chlorocyclohexane | MP2/6-311+G(d,p) | 0.53 |

| Equatorial-chlorocyclohexane | MP2/6-311+G(d,p) | 0.00 |

| Axial-cyclohexylamine | B3LYP/6-311++G | 0.41 |

| Equatorial-cyclohexylamine | B3LYP/6-311++G | 0.00 |

This table presents representative data for analogous monosubstituted cyclohexanes to illustrate the energy differences between axial and equatorial conformers.

Based on these principles, the diequatorial trans-isomer of this compound is predicted to be the global minimum energy conformer.

Reaction Pathway and Transition State Investigations

Computational chemistry is a vital tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction pathways and the characterization of transition states. For this compound, potential reactions could involve the chloro group (e.g., nucleophilic substitution, elimination) or the amino group (e.g., nucleophilic attack, protonation).

Theoretical studies on reactions of analogous chlorocyclohexanes, such as nucleophilic substitution (SN2) and elimination (E2) reactions, provide a framework for understanding the potential reactivity of this compound. These studies typically involve locating the transition state structures and calculating the activation barriers.

Prediction of Activation Energies and Reaction Thermodynamics

For instance, in a hypothetical SN2 reaction where a nucleophile attacks the carbon bearing the chlorine atom, a pentacoordinate transition state would be involved. The calculated activation energy for this process would indicate the kinetic feasibility of the reaction. Similarly, for an E2 elimination reaction, where a base removes a proton and the chloride ion departs simultaneously, the activation energy for the corresponding transition state can be computed.

| Reaction Type | Model System | Computational Method | Calculated Activation Energy (kcal/mol) |

| SN2 | CH3Cl + F- | B3LYP/6-31+G* | 10.5 |

| E2 | Cyclohexyl chloride + OH- | B3LYP/6-31+G(d) | 22.1 |

This table provides illustrative activation energies for model SN2 and E2 reactions to demonstrate the type of data obtained from computational studies.

The thermodynamics of the reaction, such as the enthalpy and Gibbs free energy of reaction, determine the position of the equilibrium between reactants and products. These values can also be reliably calculated using computational methods.

Intrinsic Reaction Coordinate (IRC) Computations

Once a transition state has been located, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that it indeed connects the reactants and products of interest. An IRC calculation follows the minimum energy path downhill from the transition state in both the forward and reverse directions. This provides a detailed picture of the geometric changes that occur along the reaction pathway. For a reaction involving this compound, an IRC calculation would trace the trajectory of the atoms as they move from the reactant geometry, through the transition state, to the product geometry.

Analysis of Reaction Force and Electronic Flux

A deeper understanding of the chemical transformations occurring during a reaction can be gained through the analysis of the reaction force and the reaction electronic flux. The reaction force, defined as the negative derivative of the potential energy with respect to the reaction coordinate, provides insight into the work required to move the system along the reaction path. It highlights regions of significant electronic and structural rearrangement.

The reaction electronic flux describes the flow of electron density during a reaction. It can be decomposed into contributions from polarization and charge transfer. This analysis can reveal the electronic mechanism of bond formation and breaking. For example, in a nucleophilic substitution reaction on this compound, this analysis could quantify the electron flow from the incoming nucleophile to the electrophilic carbon and the subsequent transfer of electron density to the leaving chloride ion.

Spectroscopic Property Prediction (e.g., NMR, IR)

Computational methods are widely used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can be invaluable for the structural elucidation of molecules and for the interpretation of experimental spectra.

DFT calculations can provide accurate predictions of 1H and 13C NMR chemical shifts. The calculated shifts for a proposed structure can be compared with experimental data to confirm or revise the structural assignment. The accuracy of these predictions is often improved by averaging the calculated shifts over the Boltzmann-weighted populations of the different stable conformers.

| 13C Chemical Shifts for a Substituted Cyclohexane | Experimental (ppm) | Calculated (DFT) (ppm) |

| C1 | 50.2 | 51.5 |

| C2 | 32.8 | 33.1 |

| C3 | 25.1 | 25.9 |

| C4 | 68.5 | 69.2 |

This table shows a representative comparison of experimental and DFT-calculated 13C NMR chemical shifts for a substituted cyclohexane, illustrating the typical level of agreement.

Similarly, IR spectra can be simulated by calculating the vibrational frequencies and their corresponding intensities. Each conformer of this compound will have a unique calculated IR spectrum. The predicted spectra can help in the assignment of experimental IR bands to specific vibrational modes, such as C-H stretches, C-N stretches, C-Cl stretches, and N-H bends.

| Vibrational Mode in Cyclohexylamine (B46788) | Calculated Frequency (cm-1) |

| N-H symmetric stretch | 3360 |

| N-H asymmetric stretch | 3430 |

| CH2 symmetric stretch | 2855 |

| CH2 asymmetric stretch | 2930 |

| C-N stretch | 1080 |

This table provides examples of calculated vibrational frequencies for cyclohexylamine, which are relevant for interpreting the IR spectrum of this compound.

By combining these computational approaches, a comprehensive theoretical understanding of the structure, stability, reactivity, and spectroscopic properties of this compound can be achieved, providing valuable insights that complement and guide experimental studies.

Isomer Stability and Interconversion Dynamics

Computational and theoretical chemistry provide profound insights into the conformational preferences and dynamic behavior of substituted cyclohexanes like this compound. The stability of its various isomers is primarily dictated by the spatial arrangement of the chloro and amino substituents on the cyclohexane ring, which preferentially adopts a chair conformation to minimize angular and torsional strain. The interconversion between different chair conformations, known as ring flipping or chair-chair interconversion, is a dynamic process with specific energy barriers.

The stereoisomerism in 1,4-disubstituted cyclohexanes gives rise to cis and trans diastereomers. For this compound, these isomers exhibit distinct conformational preferences and stabilities.

Cis Isomer: The cis isomer has one substituent in an axial (a) position and the other in an equatorial (e) position. Through a chair flip, the axial substituent becomes equatorial and vice-versa, resulting in a different, non-superimposable chair conformer. These two conformers, (1a,4e) and (1e,4a), are in equilibrium. The relative stability of these two conformers is determined by the conformational preference of each substituent, which is quantified by its A-value. The A-value represents the Gibbs free energy difference between placing a substituent in the axial versus the equatorial position. A larger A-value signifies a greater preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions.

For the chloro group, the A-value is approximately 0.53 kcal/mol, while for the amino group, computational studies have determined a Gibbs free energy difference of about 1.44-1.74 kcal/mol. rsc.orgcore.ac.uk This indicates that the amino group has a stronger preference for the equatorial position than the chloro group. Consequently, the conformer with the amino group in the equatorial position and the chloro group in the axial position (cis-e,a) is more stable than the conformer with an axial amino group and an equatorial chloro group (cis-a,e).

Trans Isomer: The trans isomer can exist in two distinct chair conformations: one with both substituents in equatorial positions (diequatorial or e,e) and one with both substituents in axial positions (diaxial or a,a). The diequatorial conformer is significantly more stable as it avoids the substantial steric strain caused by 1,3-diaxial interactions that are present in the diaxial form. The energy difference between these two conformers can be estimated by summing the A-values of both substituents.

The interconversion between these conformers occurs via a high-energy twist-boat intermediate. The energy barrier for the chair-chair interconversion in cyclohexane itself is approximately 10-11 kcal/mol. This barrier is not significantly altered by non-bulky substituents. The dynamic equilibrium heavily favors the most stable conformer, which for the trans isomer is the diequatorial form, and for the cis isomer is the conformer with the bulkier group (amino) in the equatorial position.

The following tables summarize the estimated relative energies of the different isomers and conformers of this compound based on the principles of conformational analysis.

Interactive Data Table: Conformational Analysis of cis-4-Chlorocyclohexan-1-amine

| Conformer | Substituent Positions | Relative Energy (kcal/mol) | Predicted Population at 298 K |

| I | Cl (axial), NH₂ (equatorial) | ~0 | Favored |

| II | Cl (equatorial), NH₂ (axial) | ~0.9 - 1.2 | Disfavored |

Note: The relative energy is estimated as the difference in A-values (A(NH₂) - A(Cl)). A positive value indicates lower stability. The population distribution will strongly favor Conformer I, where the larger amino group occupies the more stable equatorial position.

Interactive Data Table: Conformational Analysis of trans-4-Chlorocyclohexan-1-amine

| Conformer | Substituent Positions | Relative Energy (kcal/mol) | Predicted Population at 298 K |

| III | Cl (equatorial), NH₂ (equatorial) | ~0 | Predominant (>99%) |

| IV | Cl (axial), NH₂ (axial) | ~2.0 - 2.3 | Negligible |

Note: The relative energy is estimated as the sum of the A-values for the chloro and amino groups. The diaxial conformer (IV) is highly unstable due to significant 1,3-diaxial interactions from both substituents.

Applications in Advanced Organic Synthesis and Materials Science

Role as Chiral Auxiliaries and Catalysts in Asymmetric Synthesis

In the realm of asymmetric synthesis, the primary objective is to control the stereochemical outcome of a reaction, selectively producing one enantiomer of a chiral molecule over the other. Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. While there is a lack of specific studies detailing 4-Chlorocyclohexan-1-amine in this capacity, the principles of its potential role can be understood through the examination of other well-established chiral auxiliaries.

A notable example of a highly effective chiral auxiliary is pseudoephenamine. It is utilized to achieve remarkable stereocontrol in alkylation reactions, particularly in the formation of challenging quaternary carbon centers. nih.govnih.gov Amides derived from pseudoephenamine have demonstrated a high propensity to be crystalline, which facilitates their purification and handling. nih.govnih.gov

The effectiveness of pseudoephenamine as a chiral auxiliary is evident in diastereoselective alkylation reactions. nih.gov Research has shown that asymmetric alkylation reactions employing pseudoephenamine as a directing group proceed with high diastereoselectivities. nih.gov In many instances, the stereoselectivity meets or exceeds that of the more commonly known pseudoephedrine, especially in the synthesis of quaternary stereocenters. nih.gov

Table 1: Diastereoselective Alkylation of Pseudoephenamine Amides

| Entry | R¹ | R² | Electrophile | Solvent | Temp (°C) | Yield (%) | d.r. |

|---|---|---|---|---|---|---|---|

| 1 | Me | H | BnBr | THF-Pyridine (1:1) | 0 | 97 | >19:1 |

| 2 | Et | H | BnBr | THF-Pyridine (1:1) | 0 | 96 | >19:1 |

| 3 | i-Pr | H | BnBr | THF-Pyridine (1:1) | 0 | 95 | >19:1 |

| 4 | Bn | H | EtI | THF | -40 | 97 | >19:1 |

| 5 | Ph | H | EtI | THF | -20 | 97 | >19:1 |

| 6 | Me | Me | BnBr | THF | 0 | 98 | 19:1 |

| 7 | Me | Et | MeI | THF | 0 | 98 | 19:1 |

d.r. = diastereomeric ratio. Data sourced from Morales, M. R., Mellem, K. T., & Myers, A. G. (2012). nih.gov

Furthermore, the formation of quaternary carbon centers via conjugate addition-alkylation of α,β-unsaturated pseudoephenamine amides also proceeds with high diastereoselectivity. nih.gov

Table 2: Quaternary Carbon Centers Formed by Conjugate Addition-Alkylation of α,β–Unsaturated Pseudoephenamine Amides

| Entry | R¹ | R² | R³ | Electrophile | Yield (%) | d.r. |

|---|---|---|---|---|---|---|

| 1 | Me | Ph | Me | BnBr | 91 | 14:1 |

| 2 | Me | Ph | Et | MeI | 93 | 19:1 |

| 3 | Me | Ph | n-Pr | MeI | 95 | >19:1 |

| 4 | Et | Ph | Me | BnBr | 90 | >19:1 |

| 5 | i-Pr | Ph | Me | BnBr | 92 | >19:1 |

d.r. = diastereomeric ratio. Data sourced from Morales, M. R., Mellem, K. T., & Myers, A. G. (2012). nih.gov

Utility as Building Blocks for Complex Molecules

The structural features of this compound, namely the amine and chloro functionalities on a cyclohexane (B81311) scaffold, position it as a potential building block for the synthesis of more complex molecules. The amine group can be readily functionalized, while the chlorine atom can serve as a leaving group in nucleophilic substitution reactions or participate in cross-coupling reactions.

Precursors for Pharmaceutical Intermediates

While direct examples of this compound as a precursor for specific pharmaceutical intermediates are not readily found in the literature, its potential can be inferred from the general importance of substituted cyclohexylamine (B46788) moieties in medicinal chemistry. The cyclohexane ring is a common scaffold in drug molecules, providing a three-dimensional structure that can be optimized for binding to biological targets. The presence of both an amine and a chloro group offers multiple points for diversification, allowing for the synthesis of a library of compounds for screening.

For instance, chiral amines are crucial components in the synthesis of a vast number of pharmaceuticals. The development of methods for the stereocontrolled synthesis of complex molecules often relies on the use of such chiral building blocks.

Components in Agrochemical and Specialty Material Development

In the field of agrochemicals, the incorporation of specific structural motifs can lead to compounds with desired biological activity. The cyclohexylamine framework of this compound could potentially be integrated into novel pesticides or herbicides. The chlorine substituent might enhance the lipophilicity of the resulting molecule, which can be a desirable property for agrochemicals.

Similarly, in specialty materials science, bifunctional molecules like this compound can be used as monomers or cross-linking agents in the synthesis of polymers. The amine and chloro groups could be exploited to create polymers with specific thermal or mechanical properties. The chirality of the molecule could also be leveraged to develop materials with unique optical properties.

Involvement in Ligand Design and Coordination Chemistry

The amine group in this compound provides a coordination site for metal ions, suggesting its potential use in ligand design and coordination chemistry. Ligands play a critical role in catalysis, influencing the reactivity and selectivity of metal-catalyzed reactions.

While there are no specific reports on ligands derived from this compound, the broader class of N-heterocyclic carbenes (NHCs) illustrates how amine functionalities can be elaborated into powerful ligands. chemicalbook.com NHCs are known for their strong σ-donating properties and their ability to form stable complexes with a wide range of transition metals. chemicalbook.com The synthesis of NHC ligands often starts from amines, which are used to construct the heterocyclic backbone. The steric and electronic properties of the NHC can be tuned by modifying the substituents on the nitrogen atoms. chemicalbook.com It is conceivable that this compound could serve as a starting material for the synthesis of novel chiral NHC ligands, where the cyclohexane backbone would impart specific steric bulk and chirality to the resulting metal complex.

Advanced Analytical Methodologies for Purity, Stereoisomer Resolution, and Quantitative Analysis

Chromatographic Techniques for Enantiomeric and Diastereomeric Separation

The presence of two chiral centers in 4-chlorocyclohexan-1-amine results in four possible stereoisomers: (1R,4R), (1S,4S), (1R,4S), and (1S,4R). Separating these enantiomeric and diastereomeric pairs is a significant analytical challenge that is typically addressed using high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs).

Chiral recognition by a CSP is the key to separating enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used for a broad range of chiral compounds. For instance, cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris((S)-α-methylbenzylcarbamate) are common phases that can resolve enantiomers of various molecules. Another effective class of CSPs for separating amines is based on cyclodextrins, which are cyclic oligosaccharides that form inclusion complexes with guest molecules, allowing for differential interaction with enantiomers. Specifically, derivatized cyclodextrins, such as 4-chlorophenylcarbamate-β-CD bonded CSPs, have shown enhanced separation efficacy for certain drug enantiomers.

An alternative to direct enantiomeric separation involves derivatization with a chiral agent. This process converts a pair of enantiomers into diastereomers, which possess different physical properties and can be separated on a standard, achiral chromatographic column, such as a C18 reversed-phase column. For example, enantiomeric bases can be derivatized with a homochiral isothiocyanate, like 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate, to form diastereomeric thioureas that are readily separable via reversed-phase HPLC.

The selection of the mobile phase is also critical for achieving optimal separation. In reversed-phase chromatography, mixtures of water and organic solvents like methanol (B129727) or acetonitrile (B52724) are common. The choice of CSP and mobile phase can exhibit complementary behavior; a racemic mixture that is inseparable on one column may be resolved on another.

| CSP Class | Example Material | Separation Principle | Typical Analytes |

|---|---|---|---|

| Polysaccharide-Based | Cellulose tris(3,5-dimethylphenylcarbamate) | Formation of transient diastereomeric complexes via hydrogen bonding, π-π, and dipole-dipole interactions. | Broad range of chiral compounds, including amines. |

| Cyclodextrin-Based | Hydroxypropyl-β-cyclodextrin | Host-guest inclusion complexation where enantiomers fit differently into the chiral cavity. | Primary amines and other molecules capable of fitting into the cyclodextrin (B1172386) cavity. |

| Macrocyclic Glycopeptide | Teicoplanin-based (Astec CHIROBIOTIC T) | Multiple chiral selectors and interaction mechanisms including ionic, hydrogen bonding, and π-π interactions. | Amino acids and various chiral drugs. |

Hyphenated Techniques for Complex Mixture Analysis (e.g., GC-MS, LC-MS)

For the analysis of this compound within complex matrices, such as reaction mixtures or biological fluids, hyphenated techniques that couple the separation power of chromatography with the detection specificity of mass spectrometry (MS) are indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for analyzing volatile and thermally stable compounds. However, primary amines like this compound can exhibit poor chromatographic behavior (e.g., peak tailing) on standard GC columns due to their basicity. To overcome this, derivatization is often employed to convert the amine into a less polar, more volatile derivative. Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) react with the amine group to form stable trifluoroacetylated derivatives, which show improved peak shapes and are readily analyzed by GC-MS. Following separation on the GC column, the compounds are ionized, typically by electron impact (EI), and the resulting mass spectra provide structural information based on the fragmentation patterns, allowing for confident identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly versatile and particularly suited for compounds that are not amenable to GC. The use of reversed-phase columns with mobile phases compatible with mass spectrometry (e.g., methanol/water or acetonitrile/water with volatile additives like formic acid) allows for the direct analysis of polar compounds. For halogenated compounds, LC coupled with high-resolution mass spectrometry (HRMS) is particularly effective. The distinct isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) serves as a clear signature, facilitating the identification of chlorinated molecules like this compound in complex chromatograms. LC-MS/MS, which involves tandem mass spectrometry, can further enhance sensitivity and selectivity, making it possible to detect and quantify trace levels of impurities.

| Technique | Sample Requirements | Derivatization | Key Advantages | Ionization Method |

|---|---|---|---|---|

| GC-MS | Volatile and thermally stable. | Often required (e.g., with TFAA) to improve peak shape and volatility. | High chromatographic resolution; provides detailed structural information through EI fragmentation. | Electron Impact (EI), Chemical Ionization (CI) |

| LC-MS | Soluble in mobile phase. | Generally not required. | Applicable to a wider range of polarities and thermal stabilities; excellent for trace analysis and identifying halogenated compounds. | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) |

In-Situ Monitoring of Reactions via Dynamic NMR